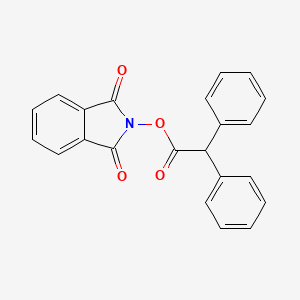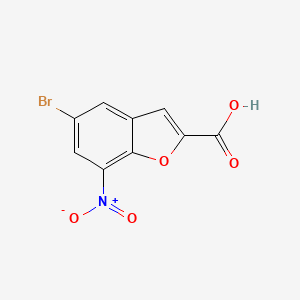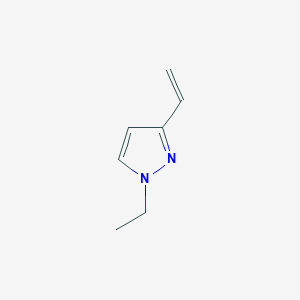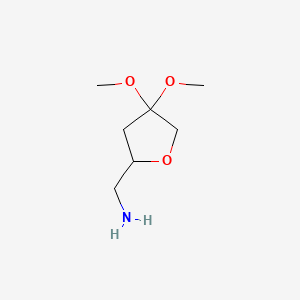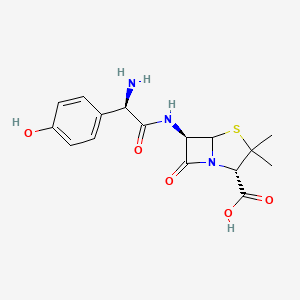![molecular formula C9H16ClNO2 B13570372 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This structure is of significant interest due to its synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method is the cyclization of tropinone derivatives, which can be achieved through various catalytic and non-catalytic processes . The stereochemical control in these reactions is crucial and can be achieved through enantioselective methodologies .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octane: This compound has a methyl group at the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is unique due to its specific acetic acid moiety, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
Clave InChI |
WQWOGTFDLNZGME-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC1C2CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



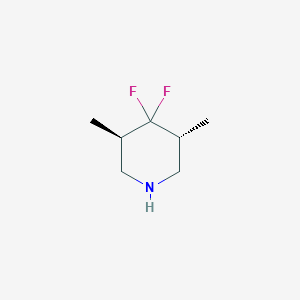
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)

![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
